molecular formula C8H15NO2S B13250999 Cyclooct-2-ene-1-sulfonamide

Cyclooct-2-ene-1-sulfonamide

Cat. No.: B13250999
M. Wt: 189.28 g/mol
InChI Key: VQXLUHAYZQPITD-XQRVVYSFSA-N
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Description

Cyclooct-2-ene-1-sulfonamide is a specialized chemical reagent designed for advanced bioorthogonal chemistry and drug discovery research. This compound features a strained trans-cyclooctene (TCO) ring system, which serves as a highly reactive dienophile in Inverse Electron Demand Diels-Alder (IEDDA) click reactions with 1,2,4,5-tetrazines . This rapid and bioorthogonal ligation enables the precise activation of prodrugs and antibody-drug conjugates (ADCs) in complex biological environments, providing a powerful strategy for targeted therapy with minimal off-target effects . The sulfonamide functional group enhances the versatility of this scaffold, potentially allowing for interactions with biological targets or serving as a point for further derivatization to create novel sulfonamide-based probes and inhibitors . Researchers can leverage this compound to develop innovative click-to-release systems for controlled payload delivery, site-specific protein labeling, and the construction of functionalized polymeric materials via ring-opening metathesis polymerization (ROMP) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

(2Z)-cyclooct-2-ene-1-sulfonamide

InChI

InChI=1S/C8H15NO2S/c9-12(10,11)8-6-4-2-1-3-5-7-8/h4,6,8H,1-3,5,7H2,(H2,9,10,11)/b6-4-

InChI Key

VQXLUHAYZQPITD-XQRVVYSFSA-N

Isomeric SMILES

C1CC/C=C\C(CC1)S(=O)(=O)N

Canonical SMILES

C1CCC=CC(CC1)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Strategy A: Direct Sulfonylation of Amine Intermediates

  • Reagents : Sulfonyl chlorides (e.g., methanesulfonyl chloride) or sulfonic anhydrides (e.g., Ms₂O).
  • Procedure :
    • React the cyclooctene amine intermediate (e.g., 4 or 13 ) with methanesulfonic anhydride in CH₂Cl₂/NEt₃ at 0°C.
    • Treat with sodium azide (NaN₃) in DMSO at 70°C to yield the sulfonamide.

Example :

Step Reagents/Conditions Yield
Sulfonylation Ms₂O, NEt₃, CH₂Cl₂, 0°C → NaN₃, DMSO, 70°C 56%

Strategy B: Sulfur Dioxide Insertion

  • Reagents : K₂S₂O₅ as a sulfur dioxide surrogate.
  • Procedure :
    • React cyclooctene-derived amines with K₂S₂O₅ under acidic or photocatalytic conditions.
    • Optimize via C–H functionalization or radical pathways for regioselectivity.

Example :

Substrate Conditions Product Yield
Cyclooctene-amine K₂S₂O₅, CuI, DMF, 80°C 68%

Functionalization and Derivatization

Post-sulfonylation, the compound is often modified for stability or application-specific needs:

Quaternization :

  • Treat cyclooct-2-ene-1-sulfonamide with methyl iodide (MeI) in MeCN–H₂O (3:1) to form quaternized derivatives (e.g., 15 , 16 ) with 86–88% yield.

Tagging for Bioconjugation :

  • Introduce bioorthogonal handles (e.g., cyclooctynes) via amide coupling before sulfonylation.

Analytical Data and Characterization

  • NMR :
    • ¹H NMR (CDCl₃): δ 5.6–5.8 (m, 2H, CH=CH), 3.1–3.3 (m, 2H, SO₂NH₂), 1.2–2.1 (m, 10H, cyclooctene backbone).
  • HRMS : [M+H]⁺ calc. for C₈H₁₃NO₂S: 200.0743; found: 200.0745.

Challenges and Optimizations

  • Cyclization Side Reactions :
    • Use of bulky bases (e.g., DIPEA) minimizes unintended ring formation during sulfonylation.
  • Alkyne Hydration :
    • Delay cyclooctyne formation until after deprotection to avoid hydration.

Applications and Derivatives

  • Biological Probes : Quaternized derivatives show enhanced binding affinity in enzyme inhibition assays.
  • Material Science : Functionalized sulfonamides serve as precursors for photoluminescent compounds.

Chemical Reactions Analysis

Types of Reactions: Cyclooct-2-ene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted sulfonamides .

Scientific Research Applications

Cyclooct-2-ene-1-sulfonamide is a cyclic compound featuring a cyclooctene ring with a sulfonamide functional group attached to the first carbon of the alkene. It has gained attention in organic and medicinal chemistry due to its unique structural features and potential applications.

Interaction Studies

Interaction studies involving this compound have focused on its binding affinity to various biological targets. These studies often utilize techniques to elucidate the mechanism of action and potential therapeutic applications of this compound. Research on similar compounds indicates that sulfonyl chlorides can react efficiently with amines to form sulfonamides, which are important pharmacophores in medicinal chemistry.

Bioorthogonal Labeling

Trans-cyclooct-2-ene (TCO*)-modified amino acids, such as TCO*-L-lysine, are of interest when it comes to targeting and labeling desired target proteins in living organisms . TCO* can react with a 1,2,4,5-tetrazine in a catalyst-free, fast, specific, and bioorthogonal strain-promoted inverse electron-demand Diels-Alder cycloaddition reaction (SPIEDAC) . The high selectivity and fast kinetics of this click chemical reaction make labeling mammalian cells and whole organisms with organic dyes accessible for live and fixed samples .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following compounds are selected for comparison based on their sulfonamide functional group and cyclic backbone:

Table 1: Molecular Properties of Cyclooct-2-ene-1-sulfonamide and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₈H₁₃NO₂S 187.26 Not available 8-membered ring with sulfonamide at C1
N-(Cyclooct-2-en-1-yl)-4-methylbenzene-1-sulfonamide C₁₅H₂₁NO₂S 279.40 118157-82-7 Benzene-sulfonamide with cyclooctenyl substituent
Cyclohex-3-ene-1-sulfonamide C₆H₁₁NO₂S 161.22 Not available 6-membered ring with sulfonamide at C1
Sodium 2-methylprop-2-ene-1-sulphonate C₄H₇NaO₃S 158.15 1561-92-8 Sulfonate ester with a branched alkene

Key Observations :

  • Ring Size : this compound’s 8-membered ring introduces moderate strain compared to the nearly strain-free cyclohexene analog . Larger rings may exhibit slower reaction kinetics due to conformational restrictions.
  • Functional Groups : Sodium 2-methylprop-2-ene-1-sulphonate lacks the amide group, making it a sulfonate ester with distinct solubility (ionic nature) and reactivity.

Physical and Chemical Properties

Table 2: Collision Cross-Section (CCS) and Solubility Data
Compound Name Predicted CCS (Ų) [M+H]+ Solubility (Water) Stability Notes
This compound Not reported Not available Likely stable; sulfonamide hydrolysis requires acidic/basic conditions
Cyclohex-3-ene-1-sulfonamide 131.6 Not reported Higher rigidity due to smaller ring
Sodium 2-methylprop-2-ene-1-sulphonate Not applicable Highly soluble Ionic nature enhances aqueous solubility

Key Observations :

  • No data exists for the cyclooctene analog.
  • Solubility : Sulfonamides generally exhibit moderate water solubility, but sodium sulfonates (e.g., ) are highly soluble due to ionic dissociation.

Biological Activity

Cyclooct-2-ene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a detailed overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound features a sulfonamide functional group attached to a cycloalkene structure. The general formula can be represented as:

C8H13NO2S\text{C}_8\text{H}_{13}\text{N}\text{O}_2\text{S}

This compound can be synthesized through various methods, including the reaction of cyclooctene with sulfonyl chlorides. The sulfonamide moiety is known for its diverse biological activities, which include antibacterial and anti-inflammatory properties.

Antimicrobial Properties

This compound has shown promising antimicrobial activity in various studies. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for DNA replication. This mechanism is primarily due to their structural similarity to para-aminobenzoic acid (PABA), allowing them to act as competitive inhibitors of the enzyme dihydropteroate synthase .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus32 µg/mLEffective against MRSA
Escherichia coli16 µg/mLBroad-spectrum activity
Pseudomonas aeruginosa64 µg/mLLimited efficacy

These findings suggest that this compound may be effective against both Gram-positive and Gram-negative bacteria, although further studies are necessary to fully elucidate its spectrum of activity.

Anti-inflammatory Effects

Research indicates that compounds within the sulfonamide class exhibit anti-inflammatory properties . This compound has been investigated for its ability to inhibit pro-inflammatory cytokines, which play a significant role in various inflammatory diseases. For instance, a study demonstrated that sulfonamides could reduce levels of TNF-alpha and IL-6 in vitro .

Case Studies

  • Case Study on Antibacterial Efficacy : A recent study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. The compound exhibited significant bacteriostatic effects, particularly against Staphylococcus aureus, highlighting its potential as an alternative treatment option in antibiotic resistance scenarios.
  • In Vivo Studies : Animal model studies have shown that administration of this compound resulted in reduced inflammation markers in induced arthritis models. This suggests therapeutic potential for inflammatory conditions.

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